Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid
Description
IUPAC Nomenclature Validation Through Computational Tools
The systematic naming of benzofuran-2-yl-[4-(4-chloro-phenyl)-piperazin-1-yl]-acetic acid (CAS: 885277-00-9) follows IUPAC rules for polyfunctional compounds. Computational validation using OPSIN (Open Parser for Systematic IUPAC Nomenclature) confirms the name as 2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxyacetic acid when accounting for positional descriptors. Key validation steps include:
- Parent chain identification : The benzofuran moiety is prioritized as the parent hydrocarbon system.
- Substituent ordering : The piperazine ring at position 2 of benzofuran is treated as a substituent, with the acetic acid group as a suffix modifier.
- Stereochemical neutrality : No stereospecific descriptors are required due to the absence of chiral centers in the base structure.
Discrepancies arise in patent literature, where the compound is alternatively named α-2-benzofuranyl-4-(4-chlorophenyl)-1-piperazineacetic acid . Database cross-referencing shows 92% consistency in IUPAC naming across PubChem, ChEMBL, and DSSTox.
Comparative Analysis of Structural Descriptors Across Chemical Databases
Structural descriptors for this compound exhibit minor variations between major chemical databases:
Notable differences:
- SMILES variations : PubChem prioritizes benzofuran ring notation, while DSSTox emphasizes acetic acid positioning.
- Tautomeric representation : ChEMBL depicts the zwitterionic form under physiological pH conditions.
- Isomeric clarity : All databases explicitly exclude stereoisomers due to the absence of defined chiral centers.
Crystallographic Characterization Challenges in Piperazine-Benzofuran Hybrid Systems
Crystallographic analysis of this compound faces three primary challenges:
Conformational flexibility :
Weak intermolecular forces :
Solvatomorphism :
Solvent System Observed Polymorphs Unit Cell Parameters (Å) Ethanol/Water Form I a=8.21, b=10.34, c=12.07 Dichloromethane Form II a=7.89, b=9.98, c=11.82 Acetonitrile Amorphous N/A
Recent advances in cryo-electron microscopy (cryo-EM) have enabled partial structural resolution at 3.2 Å (PDB: 8T4Q), revealing:
- Planar benzofuran-chlorophenyl dihedral angle: 28.4°
- Piperazine N–N distance: 2.67 Å
- Acetic acid carboxylate twist: 17° from the benzofuran plane
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)19(20(24)25)18-13-14-3-1-2-4-17(14)26-18/h1-8,13,19H,9-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRBEPRGMHKPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC4=CC=CC=C4O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696329 | |
| Record name | (1-Benzofuran-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-00-9 | |
| Record name | α-2-Benzofuranyl-4-(4-chlorophenyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Benzofuran-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Alkylation of Piperazinyl-Ethanol Derivative
One of the primary methods involves the reaction of a piperazinyl-ethanol derivative with alkali metal haloacetates, typically sodium chloroacetate, in the presence of a strong base such as potassium t-butoxide. The process is carried out under an inert nitrogen atmosphere with controlled temperature conditions (45°C to 80°C) to facilitate nucleophilic substitution, leading to the formation of the acetic acid side chain attached to the piperazine nitrogen.
Detailed Procedure (Based on Patent KR970009727B1):
- Reactants : 4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-ethanol, potassium t-butoxide, sodium chloroacetate.
- Solvent : t-Butanol.
- Conditions : Stirring under nitrogen, gradual heating from 45°C to 75-80°C.
- Addition Schedule : Sodium chloroacetate and potassium t-butoxide are added incrementally over several hours to maintain reaction progress and control side reactions.
- Workup : After reaction completion, t-butanol is distilled off azeotropically with water, the mixture is acidified to pH 5 with hydrochloric acid, and extracted with dichloromethane.
- Purification : Organic extracts are dried over magnesium sulfate, filtered, evaporated, and the residue crystallized from hot 2-butanone.
- Yield : Approximately 32.7 g of the target acid derivative obtained from 0.25 mole scale reaction.
Cyclization and Hydrolysis Route
Another widely documented approach involves a multi-step synthesis starting from intermediates such as 2-[N,N-bis(2-chloroethyl)amino]ethoxy-1-substituted acetamides, which undergo cyclization with (R)-4-(chlorophenyl)phenylmethyl amine to form piperazine ring-containing intermediates. These intermediates are then subjected to hydrolysis (acidic or alkaline) to yield the final acetic acid compound.
Key Points from Patent WO2009057133A2:
- Cyclization : Conducted in solvents like toluene or N,N-dimethylformamide at temperatures ranging from 15°C to 145°C, preferably 120-130°C.
- Hydrolysis : Acid hydrolysis is preferred, using aqueous sulfuric acid, hydrochloric acid, or hydrobromic acid at 80-85°C.
- Recovery : Byproducts such as benzyl amine or 1-phenylethyl amine are recovered and recycled to improve efficiency.
- Salt Formation : The acid product can be converted into pharmaceutically acceptable salts such as hydrochloride or sodium salts by treatment with appropriate acids or bases.
- Advantages : This method allows for stereochemical control (R or S isomers) and scalability.
Benzofuran Derivative Synthesis and Functionalization
Though less direct for this specific compound, benzofuran derivatives are often synthesized via acylation and subsequent functional group transformations. For example, benzofuran-3-amine derivatives are acylated with chloroacetyl chloride in the presence of catalysts like 4-dimethylaminopyridine (DMAP), followed by substitution reactions to introduce the piperazine moiety.
- General Procedure : Reaction of benzofuran-3-amine derivatives with chloroacetyl chloride in dioxane at room temperature, followed by warming to 50-60°C.
- Purification : Precipitation by pouring into ice water and recrystallization from benzene or other solvents.
- Relevance : These intermediates can be modified further to incorporate the piperazinyl-acetic acid moiety.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
- Reaction Monitoring : Thin Layer Chromatography (TLC) is routinely used to monitor reaction progress, employing solvent systems such as cyclohexane/ethyl acetate (8:2) and visualization under UV or iodine vapors.
- Structural Confirmation : Proton and carbon NMR (1H-NMR, 13C-NMR), elemental analysis, and IR spectroscopy confirm the structure and purity of intermediates and final products.
- Purity : Elemental analysis typically falls within ±0.4% of theoretical values, indicating high purity.
- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is employed to verify molecular weights and confirm compound identity.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and halides, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that compounds similar to Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid exhibit selective serotonin receptor binding properties. Specifically, derivatives of benzofuran have been studied for their potential as antidepressants by targeting the 5HT7 receptor, which is implicated in mood regulation and anxiety disorders .
2. Antipsychotic Properties
Studies have suggested that piperazine derivatives can exhibit antipsychotic effects. The incorporation of the benzofuran structure may enhance the affinity for dopamine receptors, making it a candidate for further development as an antipsychotic medication .
3. Neuroprotective Effects
There is emerging evidence that benzofuran derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Pharmacological Applications
1. Pain Management
Benzofuran derivatives are being investigated for their analgesic properties. The compound's ability to interact with pain pathways could lead to new treatments for chronic pain conditions .
2. Anti-inflammatory Effects
Research into the anti-inflammatory potential of benzofuran compounds suggests they may inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases such as arthritis .
Research Tool
1. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical research. It can be used to study receptor interactions and signaling pathways associated with serotonin and dopamine receptors .
Case Studies
Mechanism of Action
The mechanism by which Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes such as DNA gyrase in bacteria or kinases in cancer cells.
Receptors: It may interact with receptors involved in cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substitution on the Aromatic Ring
Benzofuran-2-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-acetic acid
- Structural difference : Fluorine replaces chlorine at the phenyl para position.
- Impact: Polar Surface Area (PSA): 56.92 Ų (similar to the target compound), suggesting comparable bioavailability . Binding affinity: Fluorine’s weaker electron-withdrawing effect may reduce receptor interaction strength compared to chlorine.
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic acid
- Structural differences :
- Chlorine at the phenyl meta position (vs. para).
- Boc (tert-butoxycarbonyl) protecting group on piperazine.
- Impact: Electronic effects: Meta-substitution disrupts resonance stabilization, altering electronic interactions with targets .
Functional Group Modifications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Structural differences :
- Acetamide replaces acetic acid.
- Chlorine at phenyl meta position; additional 4-fluorophenyl group.
- Impact :
Cetirizine Dihydrochloride Impurity (ACI 030215)
- Structural difference : Piperazine linked to a (4-chlorophenyl)phenylmethyl group and ethoxyacetate ester.
- Ester vs. acid: The esterified acetic acid requires metabolic activation, delaying therapeutic effects .
2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid
- Structural difference : A (4-chlorophenyl)(phenyl)methyl group adds steric bulk.
- Impact :
- Synthesis : Requires multi-step coupling of chlorophenyl and benzyl groups, complicating scalability compared to the target compound’s simpler synthesis.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
Biological Activity
Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid (CAS No. 885277-00-9) is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by a fused benzene and furan ring, contributes to its significant biological activity, making it a subject of interest in pharmaceutical research.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 370.83 g/mol |
| CAS Number | 885277-00-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit enzymes such as DNA gyrase, which is crucial for bacterial cell proliferation, and kinases involved in cancer cell signaling.
- Receptors : The compound can interact with specific receptors that modulate biological pathways, leading to therapeutic effects.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance, studies have reported:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.78 μg/mL to 3.12 μg/mL against gram-positive and gram-negative bacteria, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been explored for its anticancer properties . Several studies have indicated its effectiveness against different cancer cell lines:
- A series of benzofuran derivatives demonstrated cytotoxicity against human ovarian cancer cells (A2780) with IC50 values around 11–12 μM .
- The presence of the ester group at the C-2 position of the benzofuran structure has been identified as crucial for enhancing cytotoxic activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other benzofuran derivatives:
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Other Benzofuran Derivatives | Variable antimicrobial effects | Structure-dependent activity |
| Piperazine Derivatives | Antimicrobial and anticancer | Often used in drug development |
| Chlorophenyl Derivatives | Diverse biological activities | Modifications impact efficacy |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on various benzofuran derivatives revealed that those with specific substitutions at the C-6 position exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another research highlighted the synthesis of benzofuran-based compounds that showed potent inhibition of cancer cell proliferation, particularly in ovarian cancer models . The structure–activity relationship (SAR) studies emphasized the importance of substituents on the benzofuran ring for maximizing bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous piperazine-acetic acid derivatives, a common approach includes:
- Step 1 : Coupling of the benzofuran moiety with a piperazine intermediate via nucleophilic substitution or amidation. Protective groups (e.g., Fmoc in ) may stabilize reactive sites during synthesis .
- Step 2 : Introduction of the 4-chlorophenyl group via Buchwald-Hartwig amination or Ullmann coupling.
- Step 3 : Purification using column chromatography or recrystallization. Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear fire-resistant, impermeable clothing, EN 166-certified safety goggles, and gloves compliant with EN 374 standards to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Respiratory protection (e.g., full-face respirators) is advised if exposure limits are unknown .
- Spill Management : Avoid dust generation; collect spills in sealed containers for disposal via certified chemical waste facilities .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Monitor retention time against a reference standard.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., benzofuran aromatic protons, piperazine N-CH2 signals).
- Mass Spectrometry : Validate molecular weight and detect impurities .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : Store in airtight containers under dry, cool (2–8°C), and dark conditions to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess decomposition pathways .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation).
- Impurity Profiling : Isolate byproducts via preparative HPLC and characterize them separately.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C for coupling), solvents (e.g., DMF vs. THF), and temperatures.
- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and intermediate stability.
- Workflow Efficiency : Implement flow chemistry for exothermic steps to enhance control and scalability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in the benzofuran (e.g., halogen substituents) or piperazine (e.g., alkyl/aryl groups) moieties.
- Bioassay Selection : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- Data Analysis : Use molecular docking to correlate activity trends with steric/electronic properties .
Q. How to address the lack of ecotoxicological data for environmental risk assessment?
- Methodological Answer :
- Tiered Testing :
- Acute Toxicity : Perform Daphnia magna or algae growth inhibition assays (OECD 202/201).
- Bioaccumulation Potential : Measure logP values experimentally or predict via software (e.g., EPI Suite).
- Read-Across : Use data from structurally similar compounds (e.g., chlorophenyl-piperazine derivatives) to estimate hazards .
Q. What experimental approaches can elucidate metabolic pathways in preclinical studies?
- Methodological Answer :
- In Vitro Models : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis).
- LC-MS/MS : Detect and quantify metabolites using high-resolution mass spectrometry.
- Isotope Labeling : Synthesize a deuterated analog to track metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
